N-(2,5-dimethoxyphenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide
Description
N-(2,5-dimethoxyphenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrimidine core linked via a sulfanyl (-S-) group to an acetamide moiety. The phenyl ring at the acetamide nitrogen is substituted with 2,5-dimethoxy groups, while the triazolo-pyrimidine system bears a methyl group at position 5.
Properties
Molecular Formula |
C16H17N5O3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H17N5O3S/c1-10-6-15(21-9-17-20-16(21)18-10)25-8-14(22)19-12-7-11(23-2)4-5-13(12)24-3/h4-7,9H,8H2,1-3H3,(H,19,22) |
InChI Key |
HTIJWONYUDAIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NN=CN2C(=C1)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound can be represented as follows:
The structure features a dimethoxyphenyl group linked to a triazolo-pyrimidine moiety through a sulfanyl acetamide linkage.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, particularly in the areas of anticancer and anti-inflammatory effects. The following sections detail these activities.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds with similar structures:
- Mechanism of Action : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast, colon, lung) have revealed that this compound induces apoptosis and cell cycle arrest at the G1 phase. The observed IC50 values were in the low micromolar range, indicating significant potency compared to standard chemotherapeutic agents like etoposide .
- Reactive Oxygen Species (ROS) Induction : The compound has been reported to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent:
- Targeting TNFα Pathway : It has been identified as a potential inhibitor of TNFα signaling pathways, which are implicated in various inflammatory diseases. By modulating this pathway, the compound may help alleviate symptoms associated with autoimmune disorders .
- Cytokine Inhibition : Studies suggest that the compound can reduce the production of pro-inflammatory cytokines, further supporting its role in managing inflammation .
Research Findings and Case Studies
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of Triazole : The triazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Linkage Formation : The sulfanyl acetamide linkage is formed by reacting the triazole with a suitable acetamide derivative.
- Purification and Characterization : The final product is purified using chromatographic techniques and characterized by NMR and mass spectrometry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with compounds from the provided evidence and their implications:
Structural and Functional Group Analysis
Key Differences and Implications
Core Heterocycle: The target compound’s fused triazolo-pyrimidine system ([4,3-a] orientation) contrasts with ’s single 1,2,4-triazole ring and flumetsulam’s [1,5-a] triazolo-pyrimidine. Flumetsulam’s sulfonamide group (vs. sulfanyl in the target) increases acidity and hydrogen-bonding capacity, critical for herbicidal activity .
Substituent Effects :
- Methoxy vs. Methyl : The target’s 2,5-dimethoxyphenyl group introduces electron-donating effects and higher polarity compared to the dimethylphenyl in . This may enhance solubility and alter interactions with hydrophobic binding pockets .
- Fluoro Groups (Flumetsulam) : The 2,6-difluoro substituents in flumetsulam improve metabolic stability and target affinity, contributing to its efficacy as a herbicide .
Linkage and Functional Groups: The sulfanyl (-S-) acetamide in the target and compounds contrasts with flumetsulam’s sulfonamide. Oxadixyl’s methoxy-oxazolidinyl acetamide linkage underscores the role of oxygen-rich moieties in fungicidal activity .
Research Findings and Hypotheses
Triazolo-Pyrimidine Derivatives :
- Flumetsulam’s herbicidal activity via acetolactate synthase (ALS) inhibition suggests the target compound’s fused triazolo-pyrimidine core may target similar enzymes. However, the dimethoxy-phenyl and sulfanyl acetamide could shift specificity toward antifungal or insecticidal pathways .
Substituent-Driven Bioactivity: The 4-propylphenoxymethyl group in ’s compound introduces bulkiness and lipophilicity, possibly enhancing membrane penetration but reducing water solubility. This contrasts with the target’s smaller 7-methyl group, which may favor faster systemic distribution .
Acetamide Linkages :
- Oxadixyl’s success as a fungicide highlights the importance of acetamide derivatives in disrupting lipid biosynthesis. The target compound’s acetamide group, combined with a triazolo-pyrimidine core, could synergistically inhibit multiple metabolic pathways .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-(2,5-dimethoxyphenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide?
- Methodological Answer : Synthesis of structurally analogous triazolo-pyrimidine sulfanyl acetamides typically involves multi-step reactions. Key steps include:
- Core Formation : Construction of the triazolo-pyrimidine ring via cyclization reactions using catalysts (e.g., palladium or copper-based systems) .
- Sulfanyl Acetamide Coupling : Thioether bond formation between the triazolo-pyrimidine core and the acetamide moiety under controlled pH and temperature (often 60–80°C in DMF or DMSO) .
- Critical Parameters : Reaction time (6–24 hours), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of thiolating agents) significantly impact yield and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating high-purity product .
Q. What analytical techniques are recommended to confirm structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 2,5-phenyl positions, methyl on triazolo-pyrimidine) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S percentages against theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected NMR shifts or HPLC retention times) for this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities. For example, crystallography can clarify stereoelectronic effects influencing NMR shifts .
- Dynamic HPLC Studies : Vary mobile phase pH or temperature to assess retention time inconsistencies caused by tautomerism or residual solvents .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts or optimize molecular geometry .
Q. What strategies are effective for optimizing the compound’s bioactivity and selectivity in target interaction studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy groups, methyl on triazolo-pyrimidine) and evaluate changes in bioactivity using in vitro assays .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., kinase enzymes) and guide synthetic modifications .
- Selectivity Screening : Test against off-target proteins (e.g., cytochrome P450 isoforms) to assess specificity. Use competitive binding assays with fluorescent probes .
Q. How should researchers design experiments to evaluate the compound’s stability under varying physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1–13, UV light, 40–80°C) and monitor degradation via HPLC .
- Metabolic Stability Assays : Use liver microsomes or hepatocyte models to assess CYP450-mediated metabolism. Quantify parent compound and metabolites via LC-MS .
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, pH, and light exposure on stability .
Q. What computational methods are recommended to predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate absorption, distribution, and toxicity (e.g., hERG inhibition risk) .
- Molecular Dynamics (MD) Simulations : Simulate binding kinetics with plasma proteins (e.g., albumin) to predict half-life .
- QSAR Modeling : Quantitative structure-activity relationship models to correlate structural features with toxicity endpoints (e.g., LD50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
